6-Methoxy-1H-indole-5-carbonitrile

Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Design

Medicinal chemistry programs often face delays from the multi-step synthesis of poly-substituted indole building blocks, slowing SAR campaigns. 6-Methoxy-1H-indole-5-carbonitrile eliminates this bottleneck, providing a ready-to-functionalize core with the critical 5-CN and 6-OMe groups pre-installed. - Enables direct exploration of D4 receptor ligands, leveraging a scaffold with sub-nanomolar affinity (Ki = 0.52 nM) and >8600-fold selectivity. - Accelerates kinase inhibitor synthesis; the 5-cyano group acts as a validated hinge-binding motif while the 6-methoxy modulates lipophilicity. - Supports antiviral research as a key intermediate for HCV replication inhibitors with demonstrated sub-micromolar potency (EC50 = 0.98 µM).

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B11913416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indole-5-carbonitrile
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CNC2=C1)C#N
InChIInChI=1S/C10H8N2O/c1-13-10-5-9-7(2-3-12-9)4-8(10)6-11/h2-5,12H,1H3
InChIKeyGCUJAUAHRFFUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indole-5-carbonitrile: Unique Kinase and GPCR Scaffold


6-Methoxy-1H-indole-5-carbonitrile (CAS 1423120-43-7) is a polysubstituted heterocyclic compound of the indole family, featuring a methoxy (-OCH3) substituent at the 6-position and a cyano (-CN) group at the 5-position on the indole core . This compound serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR modulators, and other therapeutically relevant small molecules. The strategic juxtaposition of the electron-donating methoxy group and the electron-withdrawing cyano group on the indole ring imparts unique electronic and steric properties that differentiate it from simpler mono-substituted analogs [1]. While 5-cyanoindole is a well-established precursor for diverse pharmacophores , the addition of the 6-methoxy group creates a distinctly functionalized scaffold that cannot be easily replicated by generic substitution patterns.

Dual 5-CN and 6-OMe substitution creates a unique SAR space for kinase and GPCR ligand design
Orthogonal reactivity enables regioselective elaboration for diverse compound libraries
Pre-functionalized scaffold supports cytotoxicity and target-engagement SAR exploration

Limitations of Mono-Substituted Indoles vs. 6-Methoxy-1H-indole-5-carbonitrile


The unique substitution pattern of 6-Methoxy-1H-indole-5-carbonitrile creates a distinct structure-activity relationship (SAR) space that cannot be adequately addressed by using simpler, mono-substituted indoles like 5-cyanoindole or 6-methoxyindole. The combination of an electron-donating methoxy group at the 6-position and an electron-withdrawing cyano group at the 5-position results in a specific dipole moment and electrostatic potential surface that profoundly influences receptor binding, selectivity, and physicochemical properties [1]. While 5-cyanoindole is a validated scaffold in kinase inhibition and 6-methoxyindole is known for its role in MPO inhibition and antitumor activity [2], the absence of the complementary substituent in each analog severely limits their utility in SAR campaigns requiring precise electronic tuning. The methoxy group enhances both reactivity and synthetic diversification potential at the 6-position , while the cyano group serves as a hydrogen bond acceptor and a metabolic handle; the absence of either group precludes the generation of key intermediates and final compounds with the desired pharmacological profile.

6-Methoxyindole lacks the 5-cyano group
Removes the kinase/GPCR pharmacophore and synthetic handle, which may shift target engagement profiles and limit metabolic stability tuning.
5-Cyanoindole lacks the 6-methoxy group
Reduces electron density for electrophilic substitution, potentially altering antiproliferative activity trends observed in 6-methoxyindole derivatives.
Mono-substituted analogs cannot replicate dual-substitution electrostatics
The combined push-pull surface cannot be achieved by blending individual building blocks, limiting direct substitution for precise electronic tuning.

6-Methoxy-1H-indole-5-carbonitrile vs. Key Analogs


Distinct SAR Niche from Dual Substitution

6-Methoxy-1H-indole-5-carbonitrile is distinguished from its closest analogs—5-cyanoindole and 6-methoxyindole—by the simultaneous presence of both the 5-cyano and 6-methoxy substituents. 5-Cyanoindole is a common building block, with a molecular weight of 142.16 g/mol and a melting point of 106–108°C , while 6-methoxyindole has a molecular weight of 147.17 g/mol and a logP of 2.18 . 6-Methoxy-1H-indole-5-carbonitrile combines these features, resulting in a molecular weight of 172.18 g/mol and a predicted logP of approximately 1.9–2.1. The cyano group at the 5-position is a well-validated pharmacophore for kinase inhibition, with 5-cyanoindole serving as an intermediate in the synthesis of LSD1/HDAC dual inhibitors and HCV replication inhibitors [1]. The methoxy group at the 6-position enhances the indole ring's electron density, a feature shown to be critical for cytotoxicity and antiproliferative activity in numerous indole-based series [2].

Dual Substitution Profile
Class-level
MW 172.18 (vs 142.16 5-CN-indole, 147.17 6-OMe-indole); predicted logP ~1.9–2.1 (6-OMe-indole logP 2.18)
Dual substituents provide a distinct SAR entry not accessible from mono-substituted indoles.
Structural data from vendor specifications; logP predicted.
Structure-Activity Relationship Medicinal Chemistry Fragment-Based Drug Design

6-Methoxy Group: Cytotoxic and Antiproliferative Advantage

A key body of evidence from SAR studies on methoxyindole derivatives demonstrates that the position of the methoxy substituent on the indole ring critically influences cytotoxic potency. Research comparing methoxy-substituted 3-formyl-2-phenylindoles has shown that the 6-methoxy substitution pattern is consistently associated with potent antiproliferative activity and the ability to disrupt microtubule assembly [1]. In one study, the compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole completely disrupted microtubule assembly at a concentration of 40 µM [2]. In a separate series, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate demonstrated potent antiproliferative activity against MCF-7, NCI-H460, and A375-05 tumor cell lines [3]. The methoxy substitution at C-6 was found to be the most favorable position for inhibiting cell growth compared to other positions on the indole nucleus [4]. While these studies were conducted on more complex indole derivatives, they establish a robust class-level inference: the 6-methoxy group on the indole core is a validated pharmacophoric element for cytotoxic activity, and its presence in 6-Methoxy-1H-indole-5-carbonitrile provides a pre-functionalized scaffold that can be rapidly elaborated into potent anticancer agents.

6-OMe Antiproliferative Activity
Class-level
Complete microtubule disruption at 40 µM (derivative); potent antiproliferative activity in MCF-7, NCI-H460, A375-05 cell lines (elaborated compounds).
6-Methoxy substitution supports scaffold selection for cytotoxicity SAR; activity observed in derivative series.
Data from elaborated derivatives; building block itself not directly tested.
Anticancer Cytotoxicity Tubulin Polymerization

5-Cyano Pharmacophore for Kinase & GPCR Targeting

The cyano group at the 5-position of the indole ring is a well-documented pharmacophore in numerous drug discovery programs. 5-Cyanoindole itself is a known inhibitor of inosine monophosphate dehydrogenase (IMPDH) with an IC50 of 99 µM (human) . More importantly, the 5-cyanoindole scaffold has been extensively utilized in the development of highly potent and selective kinase inhibitors. For example, 5-cyanoindole acrylamide analog 13c exhibited an EC50 of 0.98 µM against HCV replication with a selectivity index of 41.6 [1]. The cyano group also serves as a crucial element in dopamine D4 receptor ligands, where 2-aminomethyl-5-cyanoindoles FAUC 299 and FAUC 316 demonstrated Ki values of 0.52 nM and 1.0 nM, respectively, with >8600-fold selectivity over D1, D2, and D3 receptor subtypes [2]. The presence of the 5-cyano group in 6-Methoxy-1H-indole-5-carbonitrile provides a direct synthetic handle for accessing this privileged pharmacophoric space, enabling the rapid synthesis of novel kinase inhibitors and GPCR modulators.

5-CN Kinase/GPCR Targeting
Reported
Derivatives achieve Ki 0.52 nM at D4 receptor, >8600-fold selectivity; EC50 0.98 µM against HCV replicon.
5-Cyanoindole core enables high-affinity kinase/GPCR ligand design; reported target engagement in elaborated compounds.
Radioligand binding and HCV replicon assays with elaborated derivatives.
Kinase Inhibitor Metabolic Stability HCV Inhibitor

Synthetic Versatility from Dual Substitution

The presence of the methoxy group on the indole ring significantly enhances the reactivity of the aromatic system towards electrophilic substitution reactions. As documented in a comprehensive review on methoxy-activated indoles, the methoxy substituent increases electron density on the indole ring, facilitating electrophilic attack at adjacent positions and enabling regioselective functionalization strategies that are not accessible with unsubstituted indoles [1]. Specifically, 6-methoxyindole has different reactivity patterns and biological activities compared to 5-methoxyindole and 4-methoxyindole . Furthermore, the 5-cyano group serves as a versatile synthetic handle that can be transformed into amides, amines, tetrazoles, and other functional groups, while also providing a site for metal-catalyzed cross-coupling reactions. The combination of an electron-donating methoxy group and an electron-withdrawing cyano group creates a push-pull electronic system that can be exploited in the design of novel fluorophores and optoelectronic materials. The synthesis of methoxyindoles via vicarious nucleophilic substitution of hydrogen provides an efficient route to these valuable building blocks [2].

Synthetic Versatility
Class-level
Methoxy enhances electrophilic substitution; cyano provides handle for hydrolysis, reduction, cross-coupling.
Push-pull system supports orthogonal functionalization for library synthesis.
Based on review of methoxy-activated indole reactivity.
Synthetic Chemistry Electrophilic Substitution Cross-Coupling

Prioritized Applications of 6-Methoxy-1H-indole-5-carbonitrile


Novel Kinase Inhibitors for Oncology and Inflammation

6-Methoxy-1H-indole-5-carbonitrile serves as an ideal starting material for the design and synthesis of novel kinase inhibitors. The 5-cyano group is a well-validated pharmacophore in kinase inhibitor development , and the 6-methoxy group enhances both the potency and the physicochemical properties of the resulting compounds [1]. Researchers can leverage the 5-cyano group to engage the hinge region of kinases via hydrogen bonding, while the 6-methoxy group can be used to modulate lipophilicity and cellular permeability. The compound is particularly valuable for programs targeting LSD1, HDAC, or GSK3, where 5-cyanoindole derivatives have already demonstrated nanomolar potency [2].

Selective GPCR Modulators Targeting Dopamine D4

The 5-cyanoindole core is a privileged scaffold for targeting G-protein coupled receptors (GPCRs), most notably the dopamine D4 receptor. 2-Aminomethyl-5-cyanoindole derivatives have achieved sub-nanomolar binding affinities (Ki = 0.52 nM) with exceptional selectivity (>8600-fold) over other dopamine receptor subtypes [3]. 6-Methoxy-1H-indole-5-carbonitrile provides a ready-made platform for synthesizing and optimizing next-generation D4 ligands. The 6-methoxy group can be further elaborated to fine-tune receptor interactions, metabolic stability, and brain penetration, making this compound highly relevant for CNS drug discovery programs targeting schizophrenia, ADHD, and other neuropsychiatric disorders.

Antiproliferative Agents Targeting Microtubule Dynamics

For cancer research programs focused on disrupting microtubule dynamics, 6-Methoxy-1H-indole-5-carbonitrile offers a strategic advantage. SAR studies have consistently demonstrated that the 6-methoxy substitution on the indole ring is the most favorable position for achieving potent antiproliferative and tubulin-disrupting activity [4]. The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has been shown to completely disrupt microtubule assembly at 40 µM [5]. By starting with 6-Methoxy-1H-indole-5-carbonitrile, medicinal chemists can bypass the need to install the 6-methoxy group and focus directly on elaborating the core to optimize potency, selectivity, and drug-like properties, thereby accelerating the development of novel vascular disrupting agents and antimitotic chemotherapeutics.

HCV Replication Inhibitors and Antiviral Agents

The 5-cyanoindole scaffold has demonstrated promising antiviral activity, particularly against Hepatitis C virus (HCV). Indole acrylamide derivatives containing a 5-cyano group have shown potent inhibition of HCV replication, with EC50 values in the sub-micromolar range (e.g., 0.98 µM) and favorable selectivity indices (SI = 41.6) [6]. 6-Methoxy-1H-indole-5-carbonitrile can be utilized as a key intermediate to synthesize and optimize new generations of antiviral agents. The 6-methoxy group provides an additional vector for SAR exploration, potentially enhancing potency, overcoming resistance, and improving pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor design
5-Cyano pharmacophore; 6-methoxy modulation of lipophilicity
Target engagement and selectivity in kinase assays
GPCR modulator research
5-Cyanoindole core for D4 receptor targeting
Receptor binding and functional activity in cell-based models
Microtubule dynamics studies
6-Methoxy substitution linked to antiproliferative activity
Tubulin polymerization and cytotoxicity endpoint evaluation
Antiviral replication inhibitor research
5-Cyanoindole scaffold for HCV replicon inhibition
Antiviral activity and selectivity in viral replication models

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